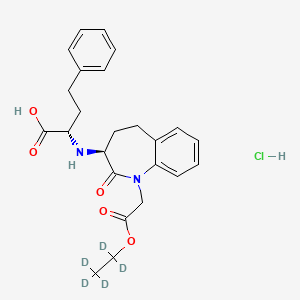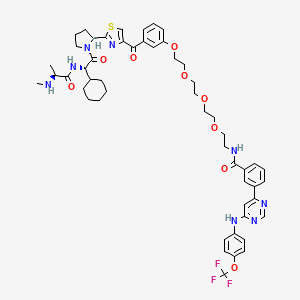
(+)-Pileamartine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pileamartine A is a naturally occurring alkaloid compound known for its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pileamartine A involves several steps, starting from readily available starting materials. The synthetic route typically includes key steps such as cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-Pileamartine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(+)-Pileamartine A has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-Pileamartine A involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(+)-Pileamartine A can be compared with other similar alkaloid compounds, such as:
(-)-Pileamartine B: Another alkaloid with a similar structure but different stereochemistry.
(+)-Pileamartine C: A related compound with variations in its functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which may differ from those of its analogs.
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5aS,10bR,11aS)-8,9-dimethoxy-5a-(4-methoxyphenyl)-1,2,3,4,6,10b,11,11a-octahydroindeno[1,2-b]indolizine |
InChI |
InChI=1S/C24H29NO3/c1-26-19-9-7-17(8-10-19)24-15-16-12-22(27-2)23(28-3)14-20(16)21(24)13-18-6-4-5-11-25(18)24/h7-10,12,14,18,21H,4-6,11,13,15H2,1-3H3/t18-,21+,24+/m0/s1 |
InChI Key |
DNRZIXHIBJKFNC-SNYIIPAISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23CC4=CC(=C(C=C4[C@H]2C[C@H]5N3CCCC5)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4=CC(=C(C=C4C2CC5N3CCCC5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)













